molecular formula C19H14ClN7O3 B2970266 2-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide CAS No. 1396800-18-2

2-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide

Cat. No.: B2970266
CAS No.: 1396800-18-2
M. Wt: 423.82
InChI Key: WVCNRKMZDUULOD-UHFFFAOYSA-N
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Description

2-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide is a complex organic compound that features a combination of oxazole and tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction.

    Formation of the Tetrazole Ring: This involves the cyclization of azide precursors under specific conditions to form the tetrazole ring.

    Amidation: The final step involves the formation of the amide bond to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring.

    Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.

    Substitution: The chlorophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid.

    Reduction: Reduction of the amide bond can yield an amine.

    Substitution: Substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structure.

    Materials Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials.

    Biological Research: Its interactions with biological molecules can be studied to understand its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 2-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The oxazole and tetrazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide: shares similarities with other oxazole and tetrazole derivatives.

    Oxazole Derivatives: Compounds like 2-(4-methyl-1,2-oxazol-5-yl)benzoic acid.

    Tetrazole Derivatives: Compounds like 5-(2-chlorophenyl)-1H-tetrazole.

Uniqueness

The uniqueness of this compound lies in its combined structure of oxazole and tetrazole rings, which imparts distinct chemical and biological properties not found in simpler derivatives.

Properties

IUPAC Name

N-[4-(5-carbamoyltetrazol-2-yl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN7O3/c1-10-15(16(25-30-10)13-4-2-3-5-14(13)20)19(29)22-11-6-8-12(9-7-11)27-24-18(17(21)28)23-26-27/h2-9H,1H3,(H2,21,28)(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCNRKMZDUULOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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